

Interpreting unexpected results with C14TKL-1 acetate

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Compound of Interest

Compound Name: C14TKL-1 acetate

Cat. No.: B14866959

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Technical Support Center: C14TKL-1 Acetate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **C14TKL-1 acetate**, a potent tachykinin-like peptide agonist for the neurokinin 1 (NK1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is **C14TKL-1 acetate** and what is its primary mechanism of action?

C14TKL-1 acetate is the acetate salt form of C14TKL-1, a synthetic tachykinin-like peptide. Its primary mechanism of action is as a potent agonist for the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Activation of the NK1 receptor by agonists like **C14TKL-1 acetate** typically leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling cascade is involved in various physiological processes.

Q2: What is the recommended solvent and storage condition for **C14TKL-1 acetate**?

For optimal stability, **C14TKL-1 acetate** powder should be stored at -20°C for up to three years.[2] Once dissolved, it should be stored in a suitable solvent at -80°C for up to one year.[2] The recommended solvent is DMSO, with a solubility of up to 10 mM.[2] Sonication is recommended to aid dissolution.[2]

Q3: What is the expected potency (EC50) of **C14TKL-1 acetate**?

C14TKL-1 acetate is reported to be a potent NK1 receptor agonist with an EC50 of 1 nM.[3] However, the exact EC50 can vary depending on the specific cell line, assay conditions, and readout used. For comparison, the endogenous ligand Substance P shows an EC50 of approximately 0.4 nM for calcium mobilization in HEK293 cells expressing the NK1 receptor.[4]

Q4: Are there known off-target effects for tachykinin-like peptides?

While **C14TKL-1 acetate** is a potent NK1 receptor agonist, it is important to consider potential off-target effects, especially at higher concentrations. For instance, the related endogenous peptide, Substance P, has been shown to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, but at significantly higher concentrations (EC50 of 1.8 μ M for calcium mobilization and 5.9 μ M for degranulation) than its activity at the NK1 receptor.[4] Unexpected results at high micromolar concentrations of **C14TKL-1 acetate** could potentially be due to off-target activities.

Troubleshooting Guide

Unexpected results can arise from various factors, from compound handling to assay-specific issues. This guide addresses common problems encountered during experiments with **C14TKL-1 acetate**.

Problem 1: Lower than Expected Potency or No Response

Possible Cause	Recommendation
Compound Degradation	Ensure proper storage of C14TKL-1 acetate (powder at -20°C, solution at -80°C).[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
Incorrect Concentration	Verify calculations for serial dilutions. Use a calibrated pipette.
Low Receptor Expression	Confirm the expression of the NK1 receptor in your cell line using a validated positive control, such as Substance P.
Assay Sensitivity	Optimize assay parameters such as cell density, incubation time, and substrate concentration.
Cell Health	Ensure cells are healthy and within a suitable passage number range. Perform a cell viability assay.

Problem 2: Higher than Expected Potency

Possible Cause	Recommendation
Pipetting Error	Review dilution calculations and pipetting technique.
Assay Signal Amplification	The assay readout may be highly sensitive. Validate with a known standard.
Cell Line Sensitivity	The cell line used may have very high NK1 receptor expression or downstream signaling amplification.

Problem 3: High Background Signal in the Assay

Possible Cause	Recommendation
Constitutive Receptor Activity	Some cell lines may exhibit ligand-independent NK1 receptor signaling. Measure baseline activity in untransfected or control cells.
Serum Components	If using serum-containing media, endogenous factors may activate the receptor. Consider serum starvation prior to the experiment.
Assay Reagent Interference	Check for autofluorescence or other interference from assay components.

Problem 4: Inconsistent or Irreproducible Results

Possible Cause	Recommendation
Inconsistent Cell Passage Number	Use cells within a consistent and narrow passage number range for all experiments.
Variable Incubation Times	Standardize all incubation steps precisely.
Edge Effects in Multi-well Plates	To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer solution.
Peptide Adsorption	Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pre-treating pipette tips with a blocking agent.

Quantitative Data Summary

The following table summarizes the reported potency of **C14TKL-1 acetate** and the related endogenous ligand, Substance P, providing a reference for expected experimental outcomes.

Compound	Target Receptor	Assay Type	Cell Line	EC50 / -logEC50	Reference
C14TKL-1 acetate	NK1 Receptor	Not Specified	Not Specified	1 nM	[3]
Substance P	NK1 Receptor	Calcium Mobilization	HEK-NK1R	0.4 nM	[4]
Substance P	NK1 Receptor	Calcium Mobilization	NK1R-expressing HEK293	-logEC50 = 8.5	[5] [6] [7]
Substance P	NK1 Receptor	cAMP Accumulation	NK1R-expressing HEK293	-logEC50 = 7.8	[5] [6] [7]
Substance P	MRGPRX2	Calcium Mobilization	LAD2	1.8 μ M	[4]
Substance P	MRGPRX2	Degranulation	LAD2	5.9 μ M	[4]

Experimental Protocols

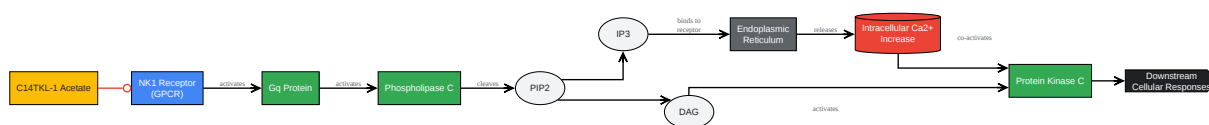
General Protocol for an In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the activity of **C14TKL-1 acetate** by measuring intracellular calcium mobilization in a cell line expressing the NK1 receptor.

- **Cell Culture:** Culture NK1 receptor-expressing cells (e.g., HEK293-NK1R) in appropriate media and conditions until they reach 80-90% confluency.
- **Cell Plating:** Seed the cells into a 96-well, black-walled, clear-bottom microplate at an optimized density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

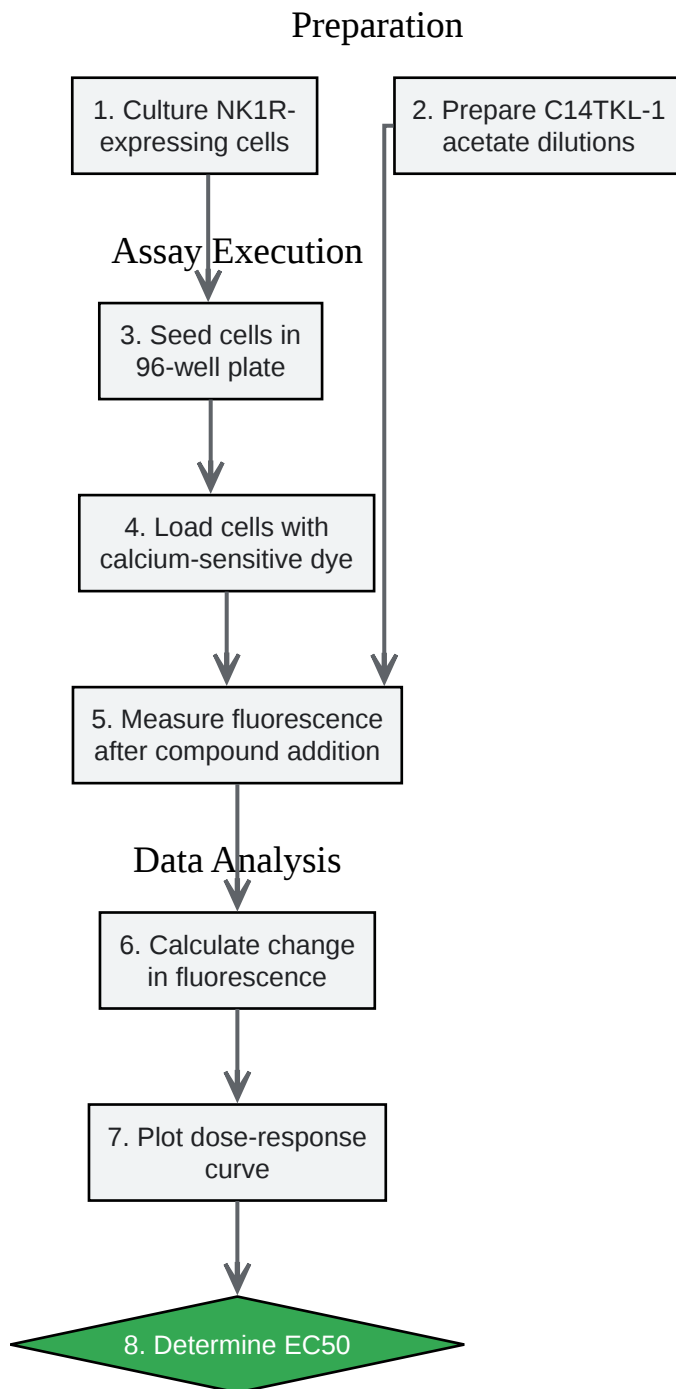
- **Compound Preparation:** Prepare a stock solution of **C14TKL-1 acetate** in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Also, prepare a positive control (e.g., Substance P) and a vehicle control (DMSO in assay buffer).
- **Calcium Measurement:** Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the **C14TKL-1 acetate** dilutions, positive control, and vehicle control to the respective wells. Immediately begin recording the fluorescence intensity over time.
- **Data Analysis:** For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the **C14TKL-1 acetate** concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations



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Caption: Simplified signaling pathway of the NK1 receptor upon activation by **C14TKL-1 acetate**.



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Caption: General workflow for an in vitro calcium mobilization assay with **C14TKL-1 acetate**.

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